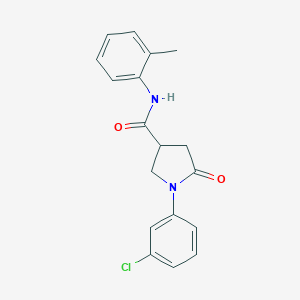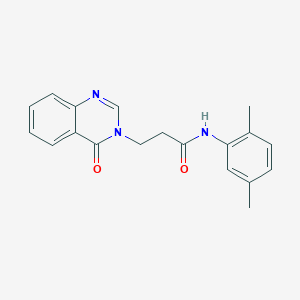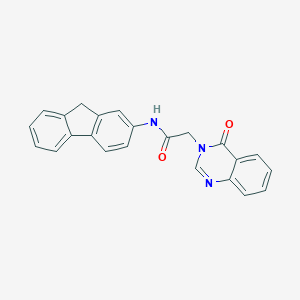![molecular formula C25H24N4O4S B277287 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-777607 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is involved in a variety of cellular processes, including cell proliferation, survival, and migration.
Mécanisme D'action
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its therapeutic effects by selectively inhibiting the c-Met receptor tyrosine kinase. This receptor is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and migration. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the growth and metastasis of cancer cells. In fibrosis, c-Met is involved in the activation of fibroblasts, which are responsible for the production of extracellular matrix proteins. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the activation of fibroblasts and the accumulation of extracellular matrix proteins. In inflammatory disorders, c-Met is involved in the production of pro-inflammatory cytokines. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the production of these cytokines and the associated inflammation.
Biochemical and Physiological Effects:
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth and metastasis of tumor cells by reducing cell proliferation, survival, and migration. In fibrosis, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the accumulation of extracellular matrix proteins, which are responsible for the development of fibrotic diseases. In inflammatory disorders, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of c-Met, which makes it a valuable tool for studying the role of this receptor in various diseases. Additionally, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in preclinical models and has shown promising results in a variety of disease settings. However, there are also limitations to the use of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate into certain tissues or cell types. Additionally, as with any small molecule inhibitor, there is the potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of combination therapies that incorporate N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide with other drugs or treatment modalities. This approach may enhance the therapeutic efficacy of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide and reduce the potential for drug resistance. Another area of interest is the development of novel c-Met inhibitors that have improved pharmacological properties, such as increased selectivity or tissue penetration. Finally, there is a need for further research to elucidate the role of c-Met in various diseases and to identify patient populations that may benefit from c-Met inhibition.
Méthodes De Synthèse
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that has been described in detail in the scientific literature. Briefly, the synthesis begins with the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide to form the corresponding sulfonamide. The resulting compound is then coupled with 4-oxoquinazoline to form the final product, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Applications De Recherche Scientifique
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, fibrosis, and inflammatory disorders. In cancer, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth and metastasis of a variety of tumor types, including breast, lung, and gastric cancers. In fibrosis, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the accumulation of extracellular matrix proteins, which are responsible for the development of fibrotic diseases such as pulmonary fibrosis and liver cirrhosis. In inflammatory disorders, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Nom du produit |
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Formule moléculaire |
C25H24N4O4S |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C25H24N4O4S/c1-28(17-19-7-3-2-4-8-19)34(32,33)21-13-11-20(12-14-21)27-24(30)15-16-29-18-26-23-10-6-5-9-22(23)25(29)31/h2-14,18H,15-17H2,1H3,(H,27,30) |
Clé InChI |
UNIQXJKOXAYSHF-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canonique |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)

![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)
